3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
Overview
Description
“3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O3 . It is also known as “Mehtyl (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo [2,1-c] [1,2,4]triazole-5-carboxylic acid” and has a molecular weight of 183.16466 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a triazole ring, both of which are nitrogen-containing heterocycles . The molecular formula is C7H9N3O3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.16466 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in three-component condensations, leading to the formation of complex structures like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, which are synthesized by reacting 3-aminopyrroles with (het)aromatic aldehydes and Meldrum's acid (Lichitsky et al., 2010).
Catalytic and Photoluminescence Properties
Research indicates that derivatives of this compound exhibit significant catalytic activity and photoluminescence properties. In particular, coordination polymers based on similar heterocyclic structures demonstrate improved catalytic activity for the synthesis of certain derivatives, offering insights into the reaction mechanisms and the structure-activity relationship (Wang et al., 2016).
Novel Multicomponent Synthesis
The compound is also involved in novel multicomponent synthesis processes. One example is its role in the synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one via an efficient one-pot process, showcasing its utility in creating new, structurally complex molecular scaffolds (Liu et al., 2015).
Cytotoxic Activity and Biological Applications
Compounds derived from 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid are investigated for their cytotoxic activity. A novel series of compounds based on this structure have shown promise in cytotoxic evaluations, highlighting their potential in therapeutic and pharmaceutical applications (Azab et al., 2017).
Future Directions
The future directions for research on “3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Additionally, more detailed studies on their synthesis and physical and chemical properties could also be beneficial .
properties
IUPAC Name |
3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYALXHEHBWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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